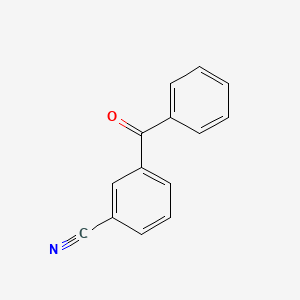
3-Benzoylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoylbenzonitrile is an organic compound with the molecular formula C14H9NO. It is a derivative of benzonitrile, characterized by the presence of a benzoyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Benzoylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This method is advantageous due to its mild reaction conditions and low production cost .
Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C). This method is efficient and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzoylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Reagents like sodium cyanide or cuprous cyanide are employed in substitution reactions.
Major Products:
Oxidation: Produces benzoic acid derivatives.
Reduction: Yields amines or other reduced compounds.
Substitution: Results in various substituted benzonitriles.
Wissenschaftliche Forschungsanwendungen
3-Benzoylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research explores its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Benzoylbenzonitrile exerts its effects involves interactions with various molecular targets. It can act as a ligand, forming coordination complexes with transition metals. These complexes are often labile and can be displaced by stronger ligands, making them useful in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: A simpler compound with a similar nitrile group but without the benzoyl substitution.
4-Benzoylbenzonitrile: Another derivative with the benzoyl group attached at a different position on the benzene ring.
Uniqueness: 3-Benzoylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where other compounds may not be suitable .
Eigenschaften
CAS-Nummer |
6136-62-5 |
|---|---|
Molekularformel |
C14H9NO |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
3-benzoylbenzonitrile |
InChI |
InChI=1S/C14H9NO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H |
InChI-Schlüssel |
ICRUXLLOLAPKFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




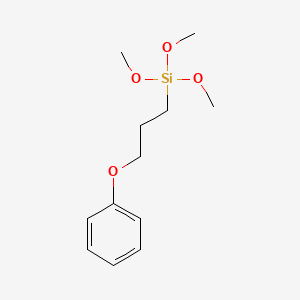

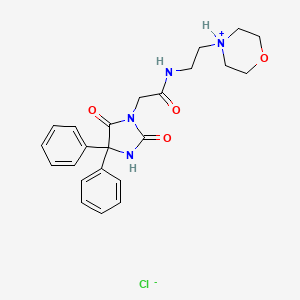


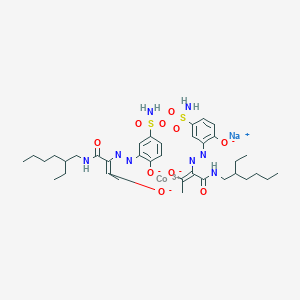
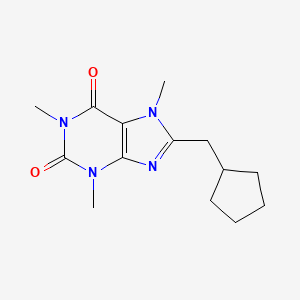

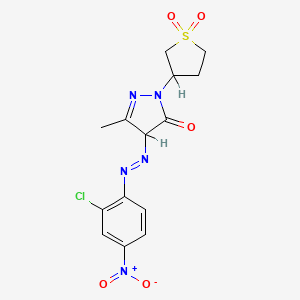

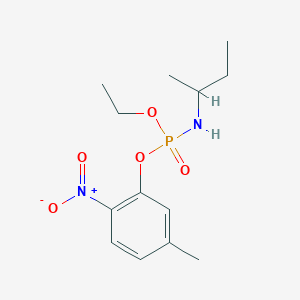
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)
